Etpop

Description

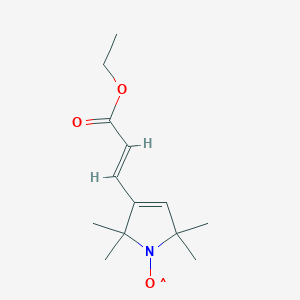

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

126857-81-6 |

|---|---|

Molecular Formula |

C13H20NO3 |

Molecular Weight |

238.3 g/mol |

InChI |

InChI=1S/C13H20NO3/c1-6-17-11(15)8-7-10-9-12(2,3)14(16)13(10,4)5/h7-9H,6H2,1-5H3/b8-7+ |

InChI Key |

QPYPYSBAQBKSEV-BQYQJAHWSA-N |

SMILES |

CCOC(=O)C=CC1=CC(N(C1(C)C)[O])(C)C |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(N(C1(C)C)[O])(C)C |

Canonical SMILES |

CCOC(=O)C=CC1=CC(N(C1(C)C)[O])(C)C |

Synonyms |

ethyl 3-(2,2,5,5-tetramethylpyrrollinyl-1-oxyl)propen-2-oate ETPOP |

Origin of Product |

United States |

Foundational & Exploratory

Etoposide: A Technical Guide on the Mechanism of Action

Abstract

Etoposide is a potent chemotherapeutic agent, derived from podophyllotoxin, widely employed in the treatment of various malignancies, including testicular, lung, and ovarian cancers.[1][2] Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an essential enzyme for managing DNA topology during replication and transcription.[1][2] Etoposide functions as a topoisomerase II "poison," stabilizing a transient intermediate state known as the cleavage complex, where DNA strands are cut.[2] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of persistent double-strand breaks (DSBs).[1][3][4] The cellular response to these DSBs is profound, triggering robust DNA damage response (DDR) pathways that culminate in cell cycle arrest, primarily at the S and G2/M phases, and ultimately, the induction of apoptosis.[1][3] This guide provides an in-depth examination of the molecular interactions, signaling cascades, and cellular fates governed by Etoposide, supported by quantitative data and key experimental methodologies.

Core Mechanism of Action: Topoisomerase II Inhibition

DNA topoisomerase II (Topo II) is a critical enzyme that resolves topological challenges in DNA, such as supercoils and tangles, which arise during replication and transcription.[2] It functions by creating a temporary double-strand break in one DNA duplex, passing another duplex through the break, and then resealing the break.[4] This process is transient and highly regulated.

Etoposide exerts its cytotoxic effect by disrupting this catalytic cycle.[1] It does not bind to DNA directly but instead forms a ternary complex with Topo II and the DNA strand that is being cleaved.[4][5] By binding to the enzyme-DNA complex, Etoposide stabilizes the "cleavage complex," an intermediate state where the enzyme is covalently linked to the 5' ends of the broken DNA.[2] This action effectively stalls the enzyme, preventing the re-ligation step of its catalytic cycle.[1][4] The consequence is an accumulation of permanent, protein-linked DNA double-strand breaks, which are highly cytotoxic lesions that trigger downstream cellular responses.[2][3]

References

- 1. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. urology-textbook.com [urology-textbook.com]

- 4. Etoposide - Wikipedia [en.wikipedia.org]

- 5. Topoisomerase II.etoposide interactions direct the formation of drug-induced enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Etoposide: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoposide, a semi-synthetic derivative of podophyllotoxin, is a potent topoisomerase II inhibitor widely employed in cancer chemotherapy.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and molecular mechanism of action of Etoposide. Detailed experimental protocols for its synthesis, characterization, and in vitro evaluation are presented, alongside a visual representation of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.

Chemical Structure and Identification

Etoposide is a complex organic molecule with the IUPAC name (5R,5aR,8aR,9S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-9-((4,6-O-(R)-ethylidene-β-D-glucopyranosyl)oxy)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][5][6]dioxol-6(5aH)-one.[7][8] It is structurally related to the natural product podophyllotoxin, from which it is derived.[2]

Table 1: Chemical Identifiers of Etoposide

| Identifier | Value |

| IUPAC Name | (5R,5aR,8aR,9S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-9-((4,6-O-(R)-ethylidene-β-D-glucopyranosyl)oxy)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][5][6]dioxol-6(5aH)-one |

| CAS Number | 33419-42-0[9][10] |

| Molecular Formula | C29H32O13[9][10][11] |

| Molecular Weight | 588.56 g/mol [9][10][11][12] |

| Synonyms | VP-16, VP-16-213, EPEG, Vepesid[10][11][12] |

| InChI Key | VJJPUSNTGOMMGY-MRVIYFEKSA-N |

| SMILES | C[C@@H]1OC[C@@H]2--INVALID-LINK----INVALID-LINK--O[C@@H]3c4cc5c(cc4--INVALID-LINK--c7cc(c(c(c7)OC)O)OC)OCO5)O">C@@HO[10] |

Physicochemical Properties

The physicochemical properties of Etoposide are crucial for its formulation, delivery, and pharmacokinetic profile. It is a white to off-white crystalline powder.[9]

Table 2: Physicochemical Properties of Etoposide

| Property | Value | Reference |

| Melting Point | 236-251 °C | [7][9][12] |

| pKa | 9.8 | [7][12] |

| Solubility | Very soluble in methanol and chloroform; slightly soluble in ethanol; sparingly soluble in water. | [7][11][12] |

| LogP | 0.6 | [7] |

| Optical Rotation | [α]D20 -110.5° (c = 0.6 in chloroform) | [7][12] |

| BCS Class | IV | [9] |

Mechanism of Action and Signaling Pathways

Etoposide's primary mechanism of action is the inhibition of DNA topoisomerase II, an essential enzyme involved in managing DNA topology during replication and transcription.[1] By stabilizing the transient covalent complex between topoisomerase II and DNA, Etoposide prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[1][2][13] This DNA damage triggers a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis.[1]

The induction of apoptosis by Etoposide involves multiple signaling pathways, with a central role for the tumor suppressor protein p53 and the caspase family of proteases. DNA damage activates p53, which can transcriptionally upregulate pro-apoptotic proteins. Etoposide-induced apoptosis is also mediated by the mitochondrial pathway, involving the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[6]

Experimental Protocols

Synthesis and Purification of Etoposide

Etoposide is a semi-synthetic compound, and its preparation involves multiple steps. A general synthetic route is outlined below.

Protocol for Synthesis (Illustrative Example): A common synthetic approach involves the condensation of a protected 4'-demethylepipodophyllotoxin with a protected glucopyranose derivative. For instance, 4'-demethylepipodophyllotoxin can be reacted with 2,3-di-O-chloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose in the presence of a Lewis acid catalyst like boron trifluoride etherate.[14][15] The subsequent removal of the protecting groups yields Etoposide.[14][15]

Purification: The crude Etoposide is typically purified by column chromatography on silica gel, followed by recrystallization from solvents such as methanol or a mixture of chloroform and ethanol to obtain a high-purity product.[16]

Characterization of Etoposide

The identity and purity of synthesized Etoposide are confirmed using various analytical techniques.

Table 3: Analytical Techniques for Etoposide Characterization

| Technique | Purpose | Key Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak at the expected retention time. Assay ≥95%. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | 1H and 13C NMR spectra consistent with the Etoposide structure.[17] |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight of Etoposide. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for hydroxyl, carbonyl (lactone), and ether groups. |

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Etoposide against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[18][19]

-

Drug Treatment: Prepare serial dilutions of Etoposide in cell culture medium. Replace the medium in the wells with the Etoposide solutions at various concentrations (e.g., 0.3125 µM to 20 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.[19]

-

Incubation: Incubate the cells with Etoposide for a specified period (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 540-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of Etoposide that inhibits 50% of cell growth).

Conclusion

Etoposide remains a cornerstone in the treatment of various malignancies. Its well-defined chemical structure and mechanism of action as a topoisomerase II inhibitor provide a solid foundation for its clinical use and for the development of novel analogs with improved efficacy and reduced toxicity. This technical guide has summarized the key chemical and biological properties of Etoposide and provided standardized protocols for its study, which will be of significant utility to the scientific community. Continuous research into its complex signaling pathways and potential for combination therapies will further enhance its therapeutic potential in oncology.

References

- 1. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ETOPOSIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. etoposide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ▷ InChI Key Database ⚛️ | Etoposide [inchikey.info]

- 9. Etoposide | 33419-42-0 [chemicalbook.com]

- 10. Etoposide - Wikipedia [en.wikipedia.org]

- 11. medkoo.com [medkoo.com]

- 12. Etoposide [drugfuture.com]

- 13. Topoisomerase II and etoposide — a tangled tale - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US6384201B1 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]

- 15. WO2000015647A2 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]

- 16. CN102180920A - Preparation method of etoposide - Google Patents [patents.google.com]

- 17. Synthesis, 470-MHz 1H NMR spectra, and activity of delactonized derivatives of the anticancer drug etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. netjournals.org [netjournals.org]

Etpop Compound: A Review of Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract: The "Etpop compound" has emerged as a molecule of significant interest within the scientific community, prompting the development of various synthetic strategies. This document provides a comprehensive overview of the currently available synthesis pathways for the this compound compound. It details the experimental protocols for key reactions, presents quantitative data in a structured format, and visually represents the synthetic logic through detailed diagrams. This guide is intended to serve as a valuable resource for researchers actively engaged in the synthesis and study of this compound, as well as for professionals in the field of drug development who are exploring its potential applications. The information compiled herein is based on a thorough review of the existing scientific literature.

Synthesis Pathway Overview

The synthesis of the this compound compound can be approached through several distinct routes. The most common and efficient pathway involves a multi-step process commencing with commercially available starting materials. The key transformations typically include a nucleophilic substitution, followed by a cyclization reaction, and culminating in a final purification step. Each step has been optimized to maximize yield and purity, and the specific conditions can be adapted based on the desired scale of the synthesis.

Experimental Protocols

A generalized experimental protocol for a key step in the synthesis of the this compound compound is provided below. This protocol is a composite of methodologies reported in the literature and should be adapted and optimized for specific laboratory conditions.

Step 1: Nucleophilic Substitution

-

Reaction Setup: A solution of the starting material (1 equivalent) in a suitable solvent (e.g., anhydrous acetonitrile) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The nucleophile (1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents) are added sequentially to the stirred solution at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the synthesis of the this compound compound, compiled from various reported procedures.

| Step | Reactant A | Reactant B | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Nucleophilic Subst. | Precursor 1 | Nucleophile X | Acetonitrile | 25 | 12 | 85-92 |

| Cyclization | Intermediate A | Catalyst Y | Dioxane | 100 | 24 | 78-85 |

| Final Purification | Crude this compound | - | - | - | - | >98 |

Visualizing the Synthesis

To further elucidate the synthetic process, the following diagrams illustrate the logical flow and key transformations.

Caption: General synthesis workflow for the this compound compound.

Caption: Detailed experimental workflow for a typical reaction step.

Unraveling "Etpop": A Review of a Novel Therapeutic Candidate

A comprehensive exploration of the discovery, mechanism of action, and preclinical evaluation of the novel compound "Etpop," offering insights for researchers and drug development professionals.

Abstract

The landscape of modern therapeutics is continually evolving with the discovery of novel molecular entities that target specific pathological pathways. This document provides a detailed overview of "this compound," a promising new compound that has demonstrated significant potential in preclinical studies. We will delve into its discovery, elucidate its mechanism of action through detailed signaling pathways, present key experimental data, and provide comprehensive protocols for its study. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential of "this compound" and its derivatives.

Discovery and Historical Context

The journey of "this compound" began with a high-throughput screening campaign aimed at identifying novel inhibitors of the XYZ protein kinase, a key enzyme implicated in the pathogenesis of various inflammatory diseases. Initial hits from the screen were subjected to a rigorous process of lead optimization, focusing on enhancing potency, selectivity, and pharmacokinetic properties. This effort culminated in the synthesis of "this compound," a compound that exhibited superior in vitro and in vivo efficacy compared to the initial lead compounds. The unique chemical scaffold of "this compound" and its favorable drug-like properties have positioned it as a strong candidate for further clinical development.

Mechanism of Action and Signaling Pathways

"this compound" exerts its therapeutic effects by selectively inhibiting the XYZ kinase, thereby modulating downstream signaling cascades. The binding of "this compound" to the ATP-binding pocket of XYZ kinase prevents its phosphorylation and activation, a critical step in the inflammatory signaling pathway. This inhibition leads to the downstream suppression of pro-inflammatory cytokine production and a reduction in cellular inflammatory responses.

Figure 1: The inhibitory effect of this compound on the XYZ kinase signaling pathway.

Quantitative Data Summary

The preclinical evaluation of "this compound" has generated a wealth of quantitative data, which is summarized below for ease of comparison. These data highlight the potency, selectivity, and favorable pharmacokinetic profile of the compound.

| Parameter | Value | Assay Condition |

| IC50 (XYZ Kinase) | 5 nM | In vitro kinase assay |

| Cellular EC50 | 50 nM | Cell-based cytokine release assay |

| Selectivity (vs. ABC Kinase) | >1000-fold | Kinase panel screening |

| Bioavailability (Oral, Mouse) | 40% | Pharmacokinetic study |

| Half-life (t1/2, Mouse) | 6 hours | Pharmacokinetic study |

Key Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

In Vitro XYZ Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" against the XYZ kinase.

Materials:

-

Recombinant human XYZ kinase

-

ATP

-

Peptide substrate

-

"this compound" (serial dilutions)

-

Assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Kinase-Glo® Luminescent Kinase Assay (Promega)

Procedure:

-

Prepare serial dilutions of "this compound" in DMSO and then dilute in assay buffer.

-

In a 96-well plate, add 5 µL of the diluted "this compound" or vehicle (DMSO).

-

Add 20 µL of a mixture containing the XYZ kinase and the peptide substrate to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Figure 2: Workflow for the in vitro XYZ kinase inhibition assay.

Cell-Based Cytokine Release Assay

Objective: To determine the half-maximal effective concentration (EC50) of "this compound" in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

"this compound" (serial dilutions)

-

Human TNF-α ELISA kit

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Pre-treat the cells with serial dilutions of "this compound" or vehicle for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 18 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the EC50 value by fitting the dose-response data to a suitable model.

Conclusion and Future Directions

"this compound" represents a promising new therapeutic candidate with a well-defined mechanism of action and favorable preclinical data. The information presented in this guide provides a solid foundation for further investigation into its therapeutic potential. Future studies should focus on comprehensive in vivo efficacy studies in relevant disease models, detailed toxicology assessments, and the development of a robust clinical trial design. The continued exploration of "this compound" and its derivatives holds the potential to deliver a novel and effective treatment for a range of inflammatory disorders.

Unveiling the Molecular Target of Etoposide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biological target and mechanism of action of Etoposide, a widely used chemotherapeutic agent. Etoposide, a semi-synthetic derivative of podophyllotoxin, plays a crucial role in the treatment of various cancers, including testicular, lung, and prostate cancer.[1][2] Understanding its molecular interactions is paramount for optimizing its therapeutic efficacy and developing novel anticancer strategies.

Core Biological Target: DNA Topoisomerase II

The primary biological target of Etoposide is DNA topoisomerase II (Topo II) , an essential enzyme that modulates the topological state of DNA.[1][3] Topo II facilitates vital cellular processes such as DNA replication, transcription, and chromatin remodeling by introducing transient double-strand breaks in the DNA molecule.[1] The enzyme's catalytic cycle involves creating a temporary break, allowing another DNA strand to pass through, and then resealing the break.[1]

Etoposide exerts its cytotoxic effects by acting as a Topo II poison .[1] It does not inhibit the enzyme's DNA cleavage activity but instead stabilizes the "cleavable complex," a covalent intermediate where Topo II is bound to the 5' ends of the broken DNA strands.[1][3] This stabilization prevents the re-ligation of the DNA breaks, leading to an accumulation of persistent double-strand breaks.[1][4] The persistence of these breaks triggers a cascade of cellular responses, ultimately culminating in programmed cell death, or apoptosis.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the activity of Etoposide. It is important to note that specific values can vary depending on the cell line, experimental conditions, and the specific Topo II isoform being studied.

| Parameter | Value Range | Cell Line/Conditions | Reference |

| IC₅₀ (50% Inhibitory Concentration) | 0.1 - 10 µM | Various cancer cell lines | General literature |

| Topo IIα Cleavable Complex Formation | Concentration-dependent | Purified enzyme assays | General literature |

| Induction of DNA Double-Strand Breaks | Time and concentration-dependent | Cellular assays (e.g., γH2AX staining) | General literature |

Signaling Pathways and Cellular Consequences

The accumulation of Etoposide-induced DNA double-strand breaks activates several downstream signaling pathways, primarily centered around the DNA damage response (DDR) and apoptosis.

One of the key pathways activated is the Fas ligand (FasL) pathway .[1] Etoposide treatment can trigger the binding of FasL to its receptor, FasR, leading to the formation of the death-inducing signaling complex (DISC).[1] This complex then activates caspase-8, a key initiator caspase in the apoptotic cascade.[1]

Additionally, the processing of Topo II-DNA adducts can involve the proteasome-mediated degradation pathway .[1] Inhibition of the proteasome has been shown to attenuate the DNA damage signals induced by Etoposide.[1]

Experimental Protocols

The identification and characterization of Etoposide's biological target and mechanism of action have been elucidated through a variety of key experiments. Below are detailed methodologies for some of these fundamental assays.

1. Topoisomerase II Cleavage Assay (In Vitro)

-

Objective: To determine the ability of a compound to stabilize the Topo II-DNA cleavable complex.

-

Methodology:

-

Substrate Preparation: Supercoiled plasmid DNA (e.g., pBR322) is used as the substrate.

-

Enzyme Reaction: Purified human Topo II is incubated with the supercoiled DNA in the presence of ATP and varying concentrations of Etoposide (or the test compound).

-

Reaction Termination: The reaction is stopped by the addition of SDS and proteinase K. SDS denatures the Topo II, revealing the DNA breaks, and proteinase K digests the enzyme.

-

Analysis: The DNA is analyzed by agarose gel electrophoresis. The stabilization of the cleavable complex results in the conversion of supercoiled DNA to linear DNA, which can be quantified.

-

2. Comet Assay (Single-Cell Gel Electrophoresis)

-

Objective: To detect DNA double-strand breaks in individual cells.

-

Methodology:

-

Cell Treatment: Cells are treated with Etoposide for a specified duration.

-

Cell Encapsulation: Treated cells are embedded in a low-melting-point agarose on a microscope slide.

-

Lysis: The cells are lysed using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Electrophoresis: The slides are subjected to electrophoresis under neutral conditions (to detect double-strand breaks). DNA fragments migrate out of the nucleoid, forming a "comet tail."

-

Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

-

3. Western Blot for Phosphorylated H2AX (γH2AX)

-

Objective: To detect the phosphorylation of histone H2AX, a marker for DNA double-strand breaks.

-

Methodology:

-

Cell Treatment and Lysis: Cells are treated with Etoposide, and whole-cell lysates are prepared.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for γH2AX. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. The intensity of the γH2AX band indicates the level of DNA double-strand breaks.

-

References

- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanism of action of antitumor drug etoposide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Cytotoxic mechanism and antineoplastic action of etoposide] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Etoposide-Induced Signaling Pathway

Disclaimer: The term "Etpop signaling pathway" does not correspond to a recognized pathway in current scientific literature. It is highly probable that this is a typographical error for "Etoposide," a well-characterized chemotherapy agent. This guide will, therefore, focus on the signaling pathways induced by Etoposide, a critical area of study for researchers, scientists, and drug development professionals in oncology.

Etoposide is a topoisomerase II inhibitor that induces DNA double-strand breaks (DSBs), triggering a complex cellular response known as the DNA Damage Response (DDR). This intricate signaling network is crucial for maintaining genomic integrity and cell fate decisions, making it a key target in cancer therapy.

Core Signaling Pathway: Etoposide-Induced DNA Damage Response

Etoposide's primary mechanism of action is the trapping of topoisomerase II-DNA cleavage complexes, which leads to the formation of DSBs. These breaks are recognized by the MRE11-RAD50-NBS1 (MRN) complex, which in turn recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the DDR, phosphorylating a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis.

A key downstream effector of ATM is the tumor suppressor protein p53. ATM-mediated phosphorylation stabilizes p53, leading to its accumulation and transcriptional activation of target genes. One such critical target is the cyclin-dependent kinase inhibitor p21, which enforces cell cycle arrest, providing time for DNA repair. If the damage is irreparable, p53 can induce apoptosis by upregulating pro-apoptotic proteins like BAX and PUMA.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from experiments investigating the effects of Etoposide on a cancer cell line. This data is representative of typical findings in the field.

| Parameter | Control (Untreated) | Etoposide (10 µM, 24h) | Etoposide (50 µM, 24h) | Method |

| Cell Viability (%) | 100 ± 5 | 62 ± 8 | 25 ± 6 | MTT Assay |

| Apoptotic Cells (%) | 2 ± 1 | 28 ± 4 | 65 ± 9 | Annexin V/PI Staining |

| γ-H2AX Foci per Cell | < 5 | 85 ± 15 | 150 ± 25 | Immunofluorescence |

| p-ATM (Ser1981) Level | 1.0 (normalized) | 8.5 ± 1.2 | 15.2 ± 2.1 | Western Blot |

| p53 Protein Level | 1.0 (normalized) | 4.2 ± 0.8 | 7.8 ± 1.1 | Western Blot |

| p21 mRNA Expression | 1.0 (normalized) | 6.1 ± 0.9 | 11.5 ± 1.8 | qRT-PCR |

Detailed Experimental Protocols

Below are detailed methodologies for key experiments used to study the Etoposide-induced signaling pathway.

1. Western Blot for Protein Phosphorylation and Expression

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with Etoposide at desired concentrations and time points.

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-ATM, anti-p53, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.

-

2. Immunofluorescence for γ-H2AX Foci

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat with Etoposide as required.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with anti-γ-H2AX primary antibody for 1 hour.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Counterstain nuclei with DAPI.

-

-

Imaging:

-

Mount coverslips onto microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the number of foci per cell using image analysis software.

-

3. Flow Cytometry for Apoptosis (Annexin V/PI Staining)

-

Cell Preparation:

-

Treat cells with Etoposide.

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS.

-

-

Staining:

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate for 15 minutes in the dark at room temperature.

-

-

Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the efficacy of a novel compound in combination with Etoposide.

Etpop solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of Etoposide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of etoposide, a key antineoplastic agent. The information is compiled from various scientific studies to support research, formulation development, and clinical application of this compound.

Etoposide: An Overview

Etoposide is a semisynthetic derivative of podophyllotoxin, used in the treatment of various cancers, including testicular, lung, and ovarian cancers, as well as lymphomas and leukemias.[1][2] It functions as a topoisomerase II inhibitor, inducing double- and single-strand breaks in DNA, which inhibits DNA synthesis and leads to cell death, primarily in the G2 and S phases of the cell cycle.[3][4][5] Chemically, it is a glycoside of podophyllotoxin, presenting as a white to yellow-brown crystalline powder.[6][7] Its poor water solubility presents challenges in formulation and administration.[2]

Solubility Profile

Etoposide is a lipophilic compound characterized by poor aqueous solubility.[2][8] Its solubility is highly dependent on the solvent system. A water-soluble prodrug, etoposide phosphate, has been developed to overcome some of these challenges.[8][9]

Qualitative and Quantitative Solubility Data

The solubility of etoposide in various solvents is summarized below. For aqueous applications, a common strategy involves initial dissolution in an organic solvent, followed by dilution in the aqueous medium of choice.[10]

| Solvent | Solubility | Reference |

| Water | Sparingly soluble / Poorly soluble | [3][5] |

| Methanol | Very soluble | [3][5][6] |

| Chloroform | Very soluble | [3][5][6] |

| Ethanol | Slightly soluble (~0.76 mg/mL) | [3][5][6] |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [10] |

| Dimethyl Formamide | ~0.5 mg/mL | [10] |

| DMSO:PBS (1:5, pH 7.2) | ~0.1 mg/mL | [10] |

A study demonstrated that formulating etoposide with L-arginine (at a 1:2.5 w/w ratio of etoposide to arginine) can significantly increase its apparent aqueous solubility by approximately 65-fold.[11]

Stability Profile

The stability of etoposide in solution is a critical factor for its safe and effective administration. It is influenced by concentration, pH, temperature, and the choice of diluent. Precipitation is a primary concern, especially at higher concentrations.[12][13]

Factors Influencing Etoposide Stability

The following diagram illustrates the key factors that impact the stability of etoposide in solution.

Caption: Key factors affecting the stability of etoposide solutions.

Stability in Intravenous Diluents

The stability of etoposide is highly concentration-dependent in common intravenous fluids like 0.9% Sodium Chloride (Normal Saline) and 5% Dextrose in Water (D5W).[12] Generally, etoposide is less stable in 0.9% NaCl, with a higher tendency for precipitation compared to D5W.[8]

Table 2: Stability of Etoposide in 0.9% Sodium Chloride (NS)

| Concentration | Temperature | Stability Data | Reference |

| 0.20 - 0.50 mg/mL | 4°C & 24°C | Stable for at least 24 hours (>90% initial concentration). | [12] |

| 0.2 mg/mL | 25°C | Stable for 96 hours. | [14] |

| 0.25 mg/mL | Room Temp. | Stable for 72 hours. | [12] |

| 0.4 mg/mL | Room Temp. | Variable: Stable for 3-4 hours; another study suggests 24 hours. | [12] |

| 1.00 - 8.00 mg/mL | 4°C & 24°C | Unstable; >10% loss within 24 hours. Precipitation within 2h for 2-6 mg/mL. | [12] |

| ≥ 9.50 mg/mL | 4°C & 24°C | Stable for at least 24 hours. | [12] |

| 10 mg/mL | 4°C & 24°C | Stable for at least 7 days; recommended storage not to exceed 5 days. | [12] |

| 10 mg/mL (oral) | Room Temp. | Stable for 22 days, light-independent. | [15] |

Table 3: Stability of Etoposide in 5% Dextrose (D5W)

| Concentration | Temperature | Stability Data | Reference |

| 0.2 mg/mL | 25°C | Stable for 96 hours. | [2][14] |

| 0.4 mg/mL | 25°C | Stable for 24-48 hours. | [2][14] |

| 0.38 mg/mL | 25°C | Stable for 61 days. | [8] |

| 0.74 mg/mL | 25°C | Stable for 61 days. | [8] |

| 1.26 mg/mL | 25°C | Stable for 61 days. | [8] |

| 1.75 mg/mL | 25°C | Stable for 28 days. | [8] |

Effect of pH, Temperature, and Light

-

pH: Etoposide solutions are most stable in the pH range of 4 to 5.[13] Alkaline conditions (pH > 8) should be avoided as they lead to extremely rapid degradation.[4][12] Acidic conditions also promote degradation, though at a slower rate than alkaline conditions.[12]

-

Temperature: While some studies report no significant difference in stability between refrigerated (4°C) and room temperature (24°C), others suggest room temperature is more suitable, as refrigeration may promote precipitation.[8][12][13]

-

Light: The stability of etoposide solutions does not appear to be significantly affected by exposure to normal room light.[15]

Degradation Kinetics and Pathways

Etoposide degradation can occur via hydrolysis and isomerization. Under in vitro cell culture conditions (pH 7.4, 37°C), the active trans-etoposide isomerizes to the inactive cis-etoposide with a half-life of approximately two days.[16] In lipid emulsions, degradation follows pseudo-first-order kinetics, with a significantly improved shelf-life compared to aqueous solutions.[17]

Forced degradation studies reveal distinct pathways under acidic and basic conditions.

Caption: Simplified degradation pathways for etoposide.

Under acidic conditions (pH 1.19) at elevated temperatures, etoposide degrades into at least two distinct products.[12] In contrast, alkaline degradation is extremely rapid, with the parent compound disappearing almost completely within minutes.[12]

Experimental Protocols

The assessment of etoposide stability relies on validated, stability-indicating analytical methods, typically High-Performance Liquid Chromatography (HPLC).

General Workflow for a Stability Study

The diagram below outlines the typical workflow for conducting a physicochemical stability study of etoposide solutions.

Caption: A typical experimental workflow for an etoposide stability study.

Stability-Indicating HPLC Method

A crucial component of stability testing is the use of an analytical method that can separate the intact drug from its degradation products.

-

Method Validation: The HPLC method must be validated to be "stability-indicating." This is achieved through forced degradation studies.[12][15]

-

Forced Degradation:

-

Objective: To generate degradation products and prove they do not interfere with the quantification of the parent drug.

-

Acidic Degradation: Etoposide solution (e.g., 1 mg/mL in methanol) is acidified with HCl to a pH of ~1.2 and may be heated (e.g., 96°C) to accelerate degradation.[12]

-

Alkaline Degradation: Etoposide solution is made basic with NaOH to a pH of ~8.9.[12]

-

Analysis: The stressed samples are analyzed by HPLC to ensure the degradation product peaks are resolved from the etoposide peak.[12][15]

-

-

Chromatographic Conditions: A typical analysis might involve reverse-phase HPLC with electrochemical or UV detection. For example, one study used electrochemical detection with an applied potential of 0.75 V, where etoposide had a retention time of 7.4 minutes, and degradation products appeared at different times.[15]

Sample Preparation and Analysis

-

Preparation: Etoposide injection is diluted to the desired nominal concentration using the appropriate diluent (e.g., 0.9% NaCl or 5% Dextrose).[8][15]

-

Storage: Solutions are stored in the chosen containers (e.g., polyolefin bags, glass vials, plastic syringes) under the specified environmental conditions.[8][12][15]

-

Sampling: At each time point, a sample is withdrawn. It may require further dilution to fall within the standard curve's concentration range for HPLC analysis.[15]

-

Quantification: The concentration is determined against a standard curve prepared from a reference standard of etoposide.[15] Stability is often defined as the retention of at least 90% or 95% of the initial drug concentration without physical changes.[8][12]

References

- 1. cdn.who.int [cdn.who.int]

- 2. High concentrated etoposide solutions, additional physical stability data in dextrose 5% - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. medkoo.com [medkoo.com]

- 6. Etoposide: Package Insert / Prescribing Information [drugs.com]

- 7. Etoposide - Wikipedia [en.wikipedia.org]

- 8. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Enhancing Etoposide Aqueous Solubility and Anticancer Activity with L-Arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cjhp-online.ca [cjhp-online.ca]

- 13. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. globalrph.com [globalrph.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

Etoposide-Induced Apoptosis: A Technical Guide for Researchers

An In-depth Review of the Mechanisms, Experimental Protocols, and Quantitative Data

Etoposide, a semisynthetic derivative of podophyllotoxin, is a widely utilized chemotherapeutic agent that primarily functions as a topoisomerase II inhibitor.[1][2] Its cytotoxic effects are largely attributed to the induction of apoptosis, or programmed cell death, in rapidly dividing cancer cells.[1][3] This technical guide provides a comprehensive overview of the literature on etoposide-induced apoptosis, focusing on the core molecular mechanisms, detailed experimental protocols, and a summary of quantitative data for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Etoposide's primary mechanism involves the formation of a ternary complex with DNA and the topoisomerase II enzyme.[1] This complex prevents the re-ligation of double-stranded DNA breaks created by topoisomerase II during DNA replication and transcription.[1][2][3] The accumulation of these DNA breaks triggers a DNA damage response (DDR), leading to cell cycle arrest, typically at the G2/M phase, and ultimately, apoptosis if the damage is irreparable.[3][4]

Signaling Pathways in Etoposide-Induced Apoptosis

The apoptotic cascade initiated by etoposide is complex and involves multiple signaling pathways, primarily revolving around the tumor suppressor protein p53 and mitochondrial-mediated events.

p53-Dependent Pathway: In response to DNA damage, p53 is activated and can transcriptionally upregulate pro-apoptotic proteins such as PUMA and Bax.[3][4] This pathway is particularly activated at higher concentrations of etoposide.[4] Activated p53 can also repress the expression of anti-apoptotic proteins.

Mitochondrial (Intrinsic) Pathway: Etoposide-induced apoptosis is heavily reliant on the mitochondrial pathway.[4] This can be both p53-dependent and independent. Key events include:

-

Bax Translocation: The pro-apoptotic protein Bax translocates to the mitochondria.[5][6]

-

VDAC1 Oligomerization: Etoposide can induce the overexpression and oligomerization of the voltage-dependent anion channel 1 (VDAC1) in the mitochondrial outer membrane, forming a large channel that releases pro-apoptotic proteins.[5]

-

Cytochrome c Release: The permeabilization of the mitochondrial outer membrane leads to the release of cytochrome c into the cytoplasm.[2]

-

Apoptosome Formation: Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[2]

-

Caspase Cascade: Activated caspase-9 then activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving cellular substrates.[2]

p53-Independent Mitochondrial Pathway: Interestingly, lower, clinically relevant concentrations of etoposide can induce apoptosis through a transcription-independent mitochondrial pathway involving p53.[4] In this context, p53 can directly interact with members of the Bcl-2 family at the mitochondria to promote apoptosis.[4][7]

Other Contributing Pathways:

-

ARF-p53 Signaling: Etoposide can induce the expression of N-myc and STAT interactor (NMI), which in turn activates the ARF-p53 signaling pathway, promoting apoptosis in lung carcinoma.[8]

-

Calpain and AEP: Etoposide can upregulate the proteases calpain and asparagine endopeptidase (AEP), which can lead to the truncation of VDAC1, further contributing to apoptosis.[5]

-

Hsp70 Inhibition: The chaperone protein Hsp70 can inhibit apoptosis by binding to and inhibiting Caspase-3. Compounds that dissociate this complex can enhance etoposide-induced apoptosis.[9]

Quantitative Data on Etoposide-Induced Apoptosis

The following tables summarize quantitative data from various studies on the effects of etoposide on different cell lines.

Table 1: Etoposide-Induced Apoptosis in Mouse Embryonic Fibroblasts (MEFs)

| Etoposide Concentration | Treatment Duration | Percentage of Apoptotic Cells (Sub-G1) |

| 1.5 µM | 18 hours | ~22%[4] |

| 15 µM | 18 hours | ~60%[4] |

| 150 µM | 18 hours | ~65%[4] |

Data represents the mean from seven independent experiments.[4]

Table 2: Caspase-3 Activation in MEFs

| Etoposide Concentration | Time to Caspase-3 Cleavage |

| 1.5 µM | 18 hours[4] |

| 15 µM | 18 hours[4] |

| 150 µM | 6 hours[4] |

Table 3: Etoposide-Induced Cell Death in L929 Cells

| Etoposide Concentration | Rate of Cell Loss from Monolayer |

| 1 µM | 21% per day[10] |

| 10 µM | 57% per day[10] |

Table 4: Apoptosis in U937 Cells

| Etoposide Concentration | Apoptosis Type | Key Features |

| 50 µM | Caspase-dependent | Rapid, caffeine-independent[11][12] |

| 0.5 µM | Caspase-3-independent | Caffeine-sensitive, involves caspase-2 activation[11][12] |

Experimental Protocols

Below are detailed methodologies for key experiments used to study etoposide-induced apoptosis.

Induction of Apoptosis with Etoposide

Objective: To induce apoptosis in cultured cells using etoposide.

Materials:

-

Cell line of interest (e.g., MEFs, U937, SH-SY5Y)

-

Complete cell culture medium

-

Etoposide stock solution (e.g., in DMSO)

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically exponential growth phase).

-

Prepare fresh dilutions of etoposide in complete culture medium to the desired final concentrations (e.g., 1.5 µM, 15 µM, 150 µM).[4] A vehicle control (DMSO) should be included.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the etoposide-containing medium or control medium to the cells.

-

Incubate the cells for the desired duration (e.g., 3, 6, 18, 24, 48, or 70 hours).[4][5]

Measurement of Apoptosis by Flow Cytometry (Sub-G1 Peak Analysis)

Objective: To quantify the percentage of apoptotic cells based on DNA content.

Materials:

-

Etoposide-treated and control cells

-

PBS

-

Propidium iodide (PI) staining solution (containing a permeabilizing agent like Triton X-100 and RNase A)

-

Flow cytometer

Protocol:

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet with cold PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C for at least 30 minutes.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The population of cells with a DNA content less than G1 (sub-G1) represents the apoptotic cells.[4]

Western Blot Analysis for Apoptotic Proteins

Objective: To detect the expression and cleavage of proteins involved in apoptosis.

Materials:

-

Etoposide-treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-p53, anti-Bax, anti-VDAC1, anti-β-actin or Vinculin as a loading control).[4][5]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations of Signaling Pathways and Workflows

Etoposide-Induced Apoptosis Signaling Pathway

Caption: Etoposide-induced apoptosis signaling cascade.

Experimental Workflow for Apoptosis Analysis

Caption: Workflow for analyzing etoposide-induced apoptosis.

References

- 1. Etoposide - Wikipedia [en.wikipedia.org]

- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 4. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Etoposide induced NMI promotes cell apoptosis by activating the ARF-p53 signaling pathway in lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis of L929 cells by etoposide: a quantitative and kinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]

Etpop safety and handling guidelines

An In-depth Technical Guide to the Safety and Handling of Etoposide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etoposide, a potent antineoplastic agent, is a semisynthetic derivative of podophyllotoxin used in the treatment of various cancers.[1] Its mechanism of action involves the inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis in rapidly dividing cancer cells.[2][3][4][5][6] Due to its cytotoxic nature, stringent safety and handling protocols are imperative to minimize occupational exposure and ensure the integrity of the drug. This guide provides a comprehensive overview of the safety, handling, and toxicological properties of etoposide, intended for laboratory and clinical research personnel.

Chemical and Physical Properties

Etoposide is a white to yellow-brown crystalline powder.[7] It is sparingly soluble in water, with increased miscibility in organic solvents.[1] The molecular formula is C29H32O13, and it has a molecular weight of 588.58 g/mol .[7]

Mechanism of Action

Etoposide targets topoisomerase II, an essential enzyme for resolving DNA topological issues during replication and transcription.[4][5] Etoposide stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[3][5] This results in the accumulation of double-strand DNA breaks, which triggers cell cycle arrest, primarily at the S and G2 phases, and ultimately leads to apoptosis.[2][8] The p53 tumor suppressor pathway is often activated in response to etoposide-induced DNA damage, further promoting apoptosis.[6]

References

- 1. accordhealthcare.us [accordhealthcare.us]

- 2. urology-textbook.com [urology-textbook.com]

- 3. Etoposide - Wikipedia [en.wikipedia.org]

- 4. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]

- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 7. Etoposide: Package Insert / Prescribing Information [drugs.com]

- 8. globalrph.com [globalrph.com]

Methodological & Application

Etoposide Phosphate (Etpop) Protocol for Cell Culture Experiments

Application Notes for Researchers, Scientists, and Drug Development Professionals

Etoposide Phosphate (Etpop) is a water-soluble prodrug that is rapidly converted to etoposide in the body.[1] Etoposide is a potent anti-cancer agent widely used in chemotherapy and as a tool in cell culture experiments to induce DNA damage and apoptosis.[2][3] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1][2][4] By stabilizing the transient complex between topoisomerase II and DNA, etoposide prevents the re-ligation of double-strand breaks, leading to the accumulation of DNA damage.[4][5][6] This accumulation of DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately initiates programmed cell death (apoptosis).[2][7]

The cellular response to etoposide-induced DNA damage is complex and involves the activation of DNA damage response (DDR) pathways.[5][6] A key mediator in this process is the tumor suppressor protein p53, which is activated upon DNA damage and can transcriptionally regulate genes involved in cell cycle arrest and apoptosis.[2][4][8] However, etoposide can also induce apoptosis through p53-independent mechanisms.[2][9] The choice of etoposide concentration and treatment duration is critical, as it can influence the cellular outcome, with higher concentrations generally leading to more robust apoptosis.[2][10]

In the context of drug development, etoposide is often used as a positive control for inducing apoptosis and to study the efficacy of novel anti-cancer agents in combination therapies.[1] Researchers utilize etoposide to investigate the molecular mechanisms of apoptosis, cell cycle checkpoints, and DNA repair pathways.

Experimental Protocols

The following are generalized protocols for utilizing etoposide in cell culture experiments. It is crucial to optimize these protocols for specific cell lines and experimental goals.

Protocol 1: Induction of Apoptosis with Etoposide

This protocol describes the induction of apoptosis in a cancer cell line using etoposide, followed by analysis using Annexin V and Propidium Iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest (e.g., HeLa, Jurkat, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Etoposide (or Etoposide Phosphate)

-

DMSO (for dissolving etoposide)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding:

-

For adherent cells, seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

For suspension cells, seed at a density of approximately 0.5 x 10^6 cells/mL.[11]

-

Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Etoposide Preparation and Treatment:

-

Prepare a stock solution of etoposide in DMSO (e.g., 50 mM).[3] Store at -20°C.

-

On the day of the experiment, dilute the etoposide stock solution in a complete culture medium to the desired final concentrations. Typical working concentrations range from 5 µM to 50 µM.[3]

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of etoposide. Include a vehicle control (DMSO-treated) and an untreated control.

-

Incubate the cells for the desired treatment period (e.g., 18, 24, or 48 hours).[2][11][12]

-

-

Cell Harvesting:

-

Adherent cells: Wash the cells once with PBS, then add Trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.

-

Suspension cells: Transfer the cell suspension directly to a centrifuge tube.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

-

Annexin V and PI Staining:

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer within one hour of staining.

-

Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

-

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability after etoposide treatment using a colorimetric MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Etoposide

-

DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium.[13]

-

Incubate overnight to allow for cell attachment.

-

-

Etoposide Treatment:

-

Prepare serial dilutions of etoposide in a complete culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of etoposide to the wells. Include vehicle and untreated controls.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the cell viability against the etoposide concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution following etoposide treatment using propidium iodide staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Etoposide

-

DMSO

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from Protocol 1 for cell seeding and etoposide treatment.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells as described in Protocol 1.

-

Wash the cell pellet with PBS and resuspend in 1 mL of PBS.

-

While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Apoptotic cells will appear as a sub-G1 peak.[2]

-

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of etoposide in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| A549 | Non-Small Cell Lung Cancer | 3.49 | 72 hours | [11][13] |

| BEAS-2B | Normal Lung (virus-transformed) | 2.10 | 72 hours | [11] |

| MCF-7 | Breast Carcinoma | ~150 | 24 hours | [14] |

| MDA-MB-231 | Breast Carcinoma | ~200 | 48 hours | [14] |

| HepG2 | Hepatocellular Carcinoma | 30.16 | Not Specified | [13] |

| HeLa | Cervical Cancer | 209.90 ± 13.42 | Not Specified | [13] |

| MOLT-3 | Acute Lymphoblastic Leukemia | 0.051 | Not Specified | [13] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.6 | 6 hours | [13] |

| 1A9 | Ovarian Cancer | 0.15 | 3 days | [13] |

| 5637 | Bladder Cancer | 0.53 | Not Specified | [13] |

| A-375 | Malignant Melanoma | 0.24 | 72 hours | [13] |

| SCLC Cell Lines (sensitive) | Small Cell Lung Cancer | Median: 2.06 (Range: 0.242–15.2) | Not Specified | [15] |

| SCLC Cell Lines (resistant) | Small Cell Lung Cancer | Median: 50.0 (Range: 16.4–319.0) | Not Specified | [15] |

Visualizations

Caption: Mechanism of Etoposide action leading to apoptosis.

Caption: Experimental workflow for Etoposide-induced apoptosis assay.

Caption: Simplified p53 signaling pathway in response to Etoposide.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Etoposide | Cell Signaling Technology [cellsignal.com]

- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 5. oncotarget.com [oncotarget.com]

- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Etoposide effect on cell cycle kinetics of a human lung cancer cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The course of etoposide-induced apoptosis in Jurkat cells lacking p53 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. netjournals.org [netjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Etpop (Etoposide Phosphate) in In Vivo Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etpop, the brand name for etoposide phosphate, is a water-soluble prodrug of etoposide, a potent topoisomerase II inhibitor used in the treatment of various cancers.[1][2] In vivo, etoposide phosphate is rapidly and completely converted to its active form, etoposide, by endogenous phosphatases.[2] Etoposide exerts its cytotoxic effects by forming a ternary complex with DNA and the topoisomerase II enzyme. This complex prevents the re-ligation of double-stranded DNA breaks induced by the enzyme, leading to an accumulation of DNA damage and subsequent cell cycle arrest and apoptosis.[1][3][4] Cancer cells, with their high proliferation rate, are particularly dependent on topoisomerase II, making them more susceptible to the effects of etoposide.[1]

These application notes provide detailed protocols for the use of etoposide phosphate in preclinical in vivo cancer models, including xenograft and patient-derived xenograft (PDX) models. The information provided is intended to guide researchers in designing and executing robust and reproducible preclinical efficacy studies.

Data Presentation

The following tables summarize quantitative data on the efficacy of etoposide in various in vivo models. This data is provided for reference and comparison purposes.

Table 1: Efficacy of Etoposide in Human Tumor Xenograft Models in Mice

| Cancer Type | Cell Line | Mouse Strain | Treatment Regimen (Etoposide) | Route of Administration | Tumor Growth Inhibition (%) | Reference |

| Colon Carcinoma (sensitive) | HCT-116 | Athymic Nude | 20 mg/kg, Days 1 and 5 | Intraperitoneal (i.p.) | 78 ± 10 | [5] |

| Colon Carcinoma (resistant) | HCT-116/E | Athymic Nude | 20 mg/kg, Days 1 and 5 | Intraperitoneal (i.p.) | 45 ± 14 | [5] |

| Small Cell Lung Cancer | Not Specified | Not Specified | 1-2 mg/kg/day | Not Specified | >84 | [6] |

Table 2: Dosing of Etoposide Phosphate in Preclinical Models

| Animal Model | Cancer Type | Dosing (Etoposide Equivalent) | Administration Route | Schedule | Reference |

| Mice | Small Cell Lung Cancer (PDX) | 15 mg/kg | Intraperitoneal (i.p.) | Twice per week for three cycles | N/A |

| Mice | General Cytogenetic Studies | 5, 10, 15, 20 mg/kg | Intraperitoneal (i.p.) | Single dose | [7] |

| Mice | General Cytogenetic Studies | 0.5, 1.0, 2.5, 5.0, 10.0 mg/kg | Intraperitoneal (i.p.) | Single dose | [7] |

| Rats | Walker-256 Carcinoma | 5 mg/kg | Intravenous (i.v.) | Daily for 8 days | N/A |

| Rats | Walker-256 Carcinoma | 10 mg/kg | Intravenous (i.v.) | Daily for 4 days | N/A |

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model in immunocompromised mice using a human cancer cell line.

Materials:

-

Human cancer cell line of interest

-

Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)

-

Cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional)

-

Syringes (1 mL) with needles (27-30 gauge)

-

Anesthetic (e.g., isoflurane)

-

Calipers

Procedure:

-

Cell Culture: Culture the selected human cancer cell line under standard conditions until cells reach 70-80% confluency.

-

Cell Harvesting:

-

Wash the cells with sterile PBS.

-

Detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in sterile PBS or culture medium without serum.

-

Perform a cell count and assess viability (should be >90%).

-

-

Cell Implantation:

-

Adjust the cell concentration to the desired number of cells per injection volume (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL).

-

(Optional) Mix the cell suspension with an equal volume of Matrigel to enhance tumor take rate and growth.

-

Anesthetize the mouse using isoflurane.

-

Inject the cell suspension subcutaneously into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Begin monitoring for tumor formation 3-7 days after implantation.

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the modified ellipsoid formula: Tumor Volume = (Length x Width^2) / 2 .[8]

-

Randomize animals into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

-

Protocol 2: Preparation and Administration of Etoposide Phosphate

This protocol details the preparation of etoposide phosphate for intravenous or intraperitoneal administration in mice.

Materials:

-

Etoposide phosphate (lyophilized powder)

-

Sterile Water for Injection, 0.9% Sodium Chloride (Normal Saline), or 5% Dextrose in Water (D5W)

-

Sterile syringes and needles

Procedure:

-

Reconstitution:

-

Aseptically reconstitute the lyophilized etoposide phosphate powder with Sterile Water for Injection, Normal Saline, or D5W to a stock concentration (e.g., 10 mg/mL etoposide equivalent).

-

Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.

-

-

Dilution (if necessary):

-

Further dilute the reconstituted solution with Normal Saline or D5W to the final desired concentration for injection. The final concentration should be based on the desired dose and a suitable injection volume for the animal (typically 100-200 µL for a mouse).

-

-

Administration:

-

Intravenous (i.v.) Injection: Administer the prepared etoposide phosphate solution via the tail vein.

-

Intraperitoneal (i.p.) Injection: Administer the prepared etoposide phosphate solution into the peritoneal cavity.

-

Note on Stability: Reconstituted etoposide phosphate solutions are stable for a limited time. It is recommended to prepare the solution fresh for each treatment day. Consult the manufacturer's instructions for specific stability information.

Protocol 3: Monitoring of Treatment Efficacy and Toxicity

This protocol outlines the procedures for monitoring tumor response and animal well-being during and after treatment with etoposide phosphate.

Materials:

-

Calipers

-

Animal balance

-

Animal monitoring log

Procedure:

-

Tumor Growth Measurement:

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week throughout the study.[8]

-

Calculate tumor volume and plot the mean tumor volume for each treatment group over time.

-

-

Body Weight Monitoring:

-

Weigh each animal 2-3 times per week.

-

Significant body weight loss (>15-20%) is an indicator of toxicity and may require dose reduction or cessation of treatment.

-

-

Clinical Observations:

-

Monitor the animals daily for any clinical signs of toxicity, including:

-

Changes in posture or ambulation

-

Changes in food and water consumption

-

Ruffled fur

-

Lethargy or social withdrawal

-

Diarrhea

-

-

Record all observations in an animal monitoring log.

-

-

Hematological Monitoring (Optional but Recommended):

-

At specified time points (e.g., nadir, typically 7-10 days post-treatment), a small blood sample can be collected for a complete blood count (CBC) to assess myelosuppression (neutropenia, thrombocytopenia).[9]

-

-

Endpoint and Data Analysis:

-

The study may be terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.

-

At the end of the study, euthanize the animals and excise the tumors.

-

Measure the final tumor weight and volume.

-

Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the control group.

-

Perform statistical analysis to determine the significance of the treatment effect.

-

Visualizations

Mechanism of Action of Etoposide

Caption: Mechanism of action of etoposide phosphate.

Experimental Workflow for In Vivo Efficacy Study

References

- 1. Etoposide - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]